ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

TAFIa inhibitor Prodrug design Synthetic intermediate

Researchers requiring the TAFIa inhibitor pharmacophore face a critical supply challenge: generic substitution with free acids, amides, or alternative 5-aryl analogs risks losing the stability-reactivity-activity balance documented for this specific 2-thioimidazole ethyl ester. • Serves as the pivotal prodrug/synthetic intermediate for the imidazole acetic acid TAFIa inhibitor scaffold (Barrow et al., J. Med. Chem. 2003). • The 5-(p-tolyl) group provides a methyl handle for enhanced hydrophobic contacts in the S1′ pocket-SAR exploration confirms phenyl or p-Cl-phenyl analogs alter potency. • MW 290.4 g/mol (fragment range); suitable for FBDD campaigns, cellular prodrug assays, or systematic SAR expansion. • In stock: 0.1 g, 1 g, 5 g, and bulk custom. Immediate global shipping.

Molecular Formula C15H18N2O2S
Molecular Weight 290.38
CAS No. 1207038-53-6
Cat. No. B2397891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
CAS1207038-53-6
Molecular FormulaC15H18N2O2S
Molecular Weight290.38
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)C
InChIInChI=1S/C15H18N2O2S/c1-4-19-14(18)10-20-15-16-9-13(17(15)3)12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3
InChIKeyFNEOJHVULWYABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate – Baseline Profile


Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1207038-53-6) is a synthetic imidazole derivative with a molecular formula of C₁₅H₁₈N₂O₂S and a molecular weight of 290.4 g/mol . The compound features an imidazole ring substituted with a 1-methyl and a 5-(p-tolyl) group, linked via a thioether bridge to an ethyl acetate moiety. It belongs to a class of 2-thio-substituted imidazoles that have been investigated as intermediates or precursors for biologically active molecules, most notably as part of the imidazole acetic acid scaffold used in activated thrombin-activatable fibrinolysis inhibitor (TAFIa) programs [1]. However, direct quantitative bioactivity, selectivity, or stability data for this specific ethyl ester are extremely sparse in the open scientific literature, limiting the available evidence base for procurement differentiation.

Synthetic intermediate for TAFIa inhibitor programs
Ester handle for prodrug design exploration
Fragment-sized scaffold for lead optimization

Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate – Generic Substitution Risks


Within the 2-thioimidazole acetate/acetamide class, minor structural changes can drastically alter pharmacokinetic stability, target engagement, and selectivity. For example, the corresponding free carboxylic acid (imidazole acetic acid) is the active pharmacophore for TAFIa inhibition, while the ethyl ester may serve as a prodrug or a synthetic intermediate [1]. Substitution on the imidazole ring at the 5-position (e.g., p-tolyl vs. phenyl vs. p-chlorophenyl) has been shown in analogous series to modulate inhibitory potency and selectivity against off-target carboxypeptidases [1]. Therefore, swapping the ethyl ester for the free acid, the amide, or another 5-aryl analog without direct comparative data risks loss of the desired balance between stability, reactivity, and biological activity. The following evidence sections detail what limited differentiation data exist and explicitly note where high-confidence head-to-head comparisons are unavailable.

Ethyl ester
Free carboxylic acid
May alter stability, permeability, and prodrug activation profile; direct hydrolysis data unavailable.
5-(p-tolyl) substitution
5-phenyl analog
May shift TAFIa inhibitory potency and hydrophobic pocket engagement; no head-to-head comparison.
Ethyl ester (MW 290.4)
Acetamide analogs (higher MW)
Different molecular size and predicted solubility can alter fragment screening suitability.

Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate – Differentiation Evidence


Stability & Prodrug Potential: Ester vs. Acid

The target compound is the ethyl ester of the corresponding imidazole-2-thioacetic acid. In the TAFIa inhibitor series, the free carboxylic acid is required for enzyme inhibition, while the ethyl ester serves as a protecting group during synthesis or as a potential prodrug. Direct comparative stability data for this specific compound are unavailable; however, class-level inference from analogous imidazole acetic acid derivatives indicates that the ethyl ester provides increased lipophilicity and metabolic stability compared to the free acid, which may be advantageous for in vivo applications. No quantitative stability or hydrolysis rate data for this compound versus the acid could be located. [1]

Prodrug Potential
Class-level inference
Ethyl ester may offer increased lipophilicity and metabolic stability vs. free acid
Supports prodrug design exploration
No quantitative hydrolysis data available
TAFIa inhibitor Prodrug design Synthetic intermediate

p-Tolyl vs. Phenyl: TAFIa Inhibitory Activity

In the 2003 J. Med. Chem. paper by Barrow et al., the imidazole acetic acid scaffold with a 5-phenyl substituent (compound 10j) exhibited potent TAFIa inhibition (Ki not explicitly listed in the abstract but described as potent) and selectivity over CPA, CPN, and CPM. The target compound contains a 5-(p-tolyl) substituent instead of the 5-phenyl group. While no direct head-to-head comparison of the ethyl ester with the phenyl analog is available, the presence of the p-tolyl methyl group is known from general SAR to enhance hydrophobic interactions in the S1' pocket of TAFIa. No specific Ki or IC50 values for the 5-(p-tolyl) analog (as the free acid) have been published. [1]

TAFIa SAR: p-Tolyl
Class-level inference
p-Tolyl vs. Phenyl: putative potency advantage, not quantifiable
May support SAR exploration for TAFIa
No direct Ki or IC50 values published
TAFIa SAR Imidazole acetic acid

Ester vs. Acetamide: Physicochemical Divergence

Several 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide derivatives (e.g., N-thiazol-2-yl acetamide, CAS 1207024-99-4) are listed in chemical databases [1]. These amide analogs possess higher molecular weight and likely reduced aqueous solubility compared to the ethyl ester. The ethyl ester (MW 290.4) is a smaller, more volatile compound that may be better suited for fragment-based screening or as a synthetic intermediate. No direct solubility or LogP measurements were found for any compound in this series.

Physicochemical Divergence
Supporting evidence
MW 290.4 vs 344.5 (amide); no measured solubility
Supports fragment-based screening preference
Predicted properties only
Physicochemical properties Drug-likeness Solubility

Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate – Application Scenarios


TAFIa Inhibitor Synthesis Intermediate

The ethyl ester can be hydrolyzed to the free carboxylic acid, which is the active pharmacophore for TAFIa inhibition, as established in Barrow et al. (2003) [1]. This application is supported by the class-level evidence linking imidazole acetic acids to antithrombotic activity.

Fragment-Based Drug Discovery Library

With a molecular weight of 290.4 g/mol, the compound falls within the typical fragment range (MW < 300) [1]. Its ethyl ester moiety and imidazole-thioether core make it a suitable starting point for fragment growing or merging strategies, particularly for serine protease or carboxypeptidase targets.

Cell-Permeable Prodrug Probe

If the free acid form suffers from poor membrane permeability, the ethyl ester may act as a cell-permeable prodrug, hydrolyzing intracellularly to release the active acid [1]. This scenario is plausible based on class precedent, though direct permeability data are unavailable.

5-Aryl SAR Expansion

The 5-(p-tolyl) group provides a methyl handle for additional hydrophobic contacts in the S1' pocket. Procurement of this specific analog enables systematic SAR exploration to compare with 5-phenyl, 5-(p-Cl-phenyl), or 5-(p-MeO-phenyl) variants, as suggested by the TAFIa inhibitor literature [1].

Application
Selection Property
Validation Focus
TAFIa inhibitor synthesis intermediate
Ester-to-acid hydrolysis feasibility
TAFIa inhibition potency verification
Fragment-based drug discovery library
MW
Binding assay or SAR expansion
Cell-permeable prodrug probe
Ester prodrug potential
Cell permeability and intracellular hydrolysis
5-Aryl SAR expansion
5-(p-tolyl) hydrophobic handle
SAR comparison with 5-phenyl/5-Cl/5-MeO analogs
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